REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]2[C:5]([C:6](=[O:13])[C:7](=[O:12])[NH:8]2)=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:16])C>[O-2].[Cr+6].[O-2].[O-2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:13])[O:12][C:7](=[O:16])[NH:8][C:9]=2[C:10]=1[Cl:11] |f:2.3.4.5|
|
Name
|
|
Quantity
|
4.95 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C2C(C(NC2=C1Cl)=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
glacial acid
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(NC(OC2=O)=O)C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |